1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride, is a chemical compound with the CAS Number: 1197941-02-8 . It has a molecular weight of 284.62 . The compound is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
This research involves microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, indicating potential antibacterial applications. The synthesis involves condensation and cyclization reactions, yielding compounds that have been evaluated for antibacterial activity. This showcases a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Piperidine Derivatives for Potential Catalytic Applications
This study presents a synthesis route for chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. These compounds, obtained from 2-amino-4-piperidinyl pyridine, show potential as stereoselective catalysts, indicating their utility in chemical synthesis and potential industrial applications (Tian et al., 2012).
Synthesis of Heterocyclic Compounds
This research outlines the synthesis of pyrano and pyrimido derivatives containing piperidine structures, suggesting their use in chemical synthesis and potential pharmaceutical applications. The study details the conversion of specific compounds into various derivatives, expanding the utility of piperidine in synthesizing heterocyclic compounds (Paronikyan et al., 2016).
Development of Deoxycytidine Kinase Inhibitors
The study describes a practical synthesis of a piperidin-4-yl derivative, a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This research is significant for therapeutic applications, particularly in designing new drugs targeting specific kinases involved in cellular functions (Zhang et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride is the G-protein-coupled receptor 119 (GPR119) . This receptor is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of the GPR119 receptor leads to the stimulation of two key biochemical pathways:
- In the pancreas, it stimulates the release of insulin, a hormone that regulates blood glucose levels .
- In the gastrointestinal tract, it promotes the secretion of the incretin GLP-1 . Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of insulin release and incretin secretion . These effects contribute to the regulation of blood glucose levels, making this compound a potential treatment for type 2 diabetes .
Biochemical Analysis
Biochemical Properties
1-(5-Chloropyridin-2-yl)piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, receptor binding, and modulation of protein-protein interactions. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. It may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcriptional machinery or epigenetic regulators. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, which are important for understanding its potential therapeutic and toxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s efficacy and safety. Understanding these dosage effects is crucial for optimizing its use in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. Understanding the metabolic pathways associated with this compound is essential for predicting its effects on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects. Additionally, the distribution of the compound within different tissues can impact its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the localization of the compound can influence its interactions with other biomolecules and its overall cellular effects .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.2ClH/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14;;/h1-2,7,9H,3-6,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDFCCXSUIRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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